Vemurafenib

Descripción

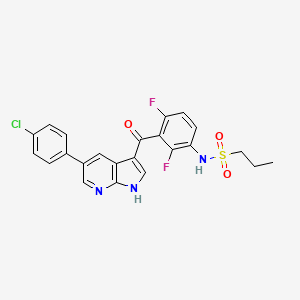

Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBXXGIAQBQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238710 | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Practically insoluble in aqueous media | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

918504-65-1 | |

| Record name | Vemurafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vemurafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VEMURAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272°C | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vemurafenib and the Paradoxical Activation of the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF serine-threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. It has demonstrated significant clinical efficacy in the treatment of metastatic melanoma harboring the BRAF V600E mutation.[1][2] However, a peculiar and clinically relevant phenomenon known as "paradoxical activation" of the MAPK pathway has been observed with vemurafenib and other first-generation RAF inhibitors. This paradoxical effect, where the inhibitor activates the very pathway it is designed to block, occurs in cells with wild-type BRAF and upstream activation of the pathway, often driven by RAS mutations.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying vemurafenib-induced paradoxical MAPK pathway activation, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Core Mechanism: From Inhibition to Activation

In its intended therapeutic context—BRAF V600E mutant cancer cells—vemurafenib binds to the ATP-binding pocket of the constitutively active BRAF V600E monomer, effectively inhibiting its kinase activity and downstream signaling to MEK and ERK.[1] This leads to cell cycle arrest and apoptosis in these cancer cells.

The paradox arises in cells with wild-type BRAF, particularly those with activating mutations in RAS (e.g., KRAS, NRAS, HRAS). In these cells, RAS-GTP actively promotes the formation of RAF dimers, including BRAF-CRAF heterodimers and CRAF-CRAF homodimers.[1][2] When vemurafenib binds to one protomer within a BRAF-CRAF heterodimer (specifically, the BRAF protomer), it locks it in a conformation that, counterintuitively, allosterically transactivates the unbound CRAF protomer.[2][3] This transactivation leads to a potent and sustained activation of MEK and ERK, driving cell proliferation.[2] This phenomenon is the molecular basis for the development of secondary cutaneous squamous cell carcinomas and keratoacanthomas observed in some patients treated with vemurafenib, as these lesions often harbor pre-existing RAS mutations.[2]

Signaling Pathway Diagrams

Quantitative Data on Vemurafenib's Effects

The differential effect of vemurafenib on BRAF V600E mutant versus BRAF wild-type/RAS mutant cells is quantifiable through various assays.

Table 1: Vemurafenib IC50 Values for Cell Proliferation

| Cell Line | BRAF Status | RAS Status | Vemurafenib IC50 (µM) | Reference |

| HT29 | V600E | WT | 0.025 - 0.35 | [4] |

| Colo205 | V600E | WT | 0.025 - 0.35 | [4] |

| RKO | V600E | WT | 4.57 | [4] |

| SK-MEL-147 | WT | NRAS Q61R | Not significantly affected | [5] |

| HaCaT | WT | HRAS G12V | N/A (induces proliferation) | [6] |

Note: IC50 values can vary between studies depending on the assay conditions and duration of drug exposure.

Table 2: Dose-Dependent Paradoxical Activation of ERK

The paradoxical activation of ERK is dose-dependent. At lower concentrations, vemurafenib promotes ERK phosphorylation in BRAF wild-type/RAS mutant cells, while higher concentrations can become inhibitory as both protomers in a dimer become occupied by the drug.

| Cell Line (BRAF WT, RAS Mutant) | Vemurafenib Conc. (µM) | pERK Fold Change (vs. Control) | Reference |

| HaCaT (HRAS G12V) | 0.1 | Increased | [6] |

| HaCaT (HRAS G12V) | 1 | Strong Increase | [6] |

| HaCaT (HRAS G12V) | 10 | Decreased from peak | [6] |

| SK-MEL-147 (NRAS Q61R) | 1 | Significant Increase | [5] |

| Dermal Microvascular Endothelial Cells | 1-10 | Elevated | [7] |

Experimental Protocols

Investigating the paradoxical activation of the MAPK pathway by vemurafenib involves several key experimental techniques.

Western Blotting for Phosphorylated MEK and ERK

This is the most direct method to visualize the activation state of the MAPK pathway.

Methodology:

-

Cell Culture and Treatment: Plate BRAF wild-type/RAS mutant cells (e.g., HaCaT-HRAS G12V, SK-MEL-147) and BRAF V600E mutant cells (e.g., A375, as a control for inhibition) in 6-well plates. Once the cells reach 70-80% confluency, treat with a dose range of vemurafenib (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation by assessing metabolic activity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of vemurafenib for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[8]

-

Absorbance Reading: Incubate for another 4 hours at 37°C in the dark, then measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. For BRAF V600E cells, calculate the IC50 value. For BRAF wild-type/RAS mutant cells, observe the increase in proliferation at certain concentrations.

In Vitro RAF Kinase Assay

This assay directly measures the enzymatic activity of RAF kinases in the presence of vemurafenib.

Methodology:

-

Immunoprecipitation of RAF: Lyse cells and immunoprecipitate the RAF protein of interest (e.g., CRAF) using a specific antibody conjugated to protein A/G beads.

-

Kinase Reaction:

-

Wash the immunoprecipitated RAF beads and resuspend in a kinase buffer.

-

Add recombinant, kinase-dead MEK as a substrate and ATP.

-

Add varying concentrations of vemurafenib or DMSO to the reaction.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Detection of MEK Phosphorylation: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blotting using an antibody specific for phosphorylated MEK.

Overcoming Paradoxical Activation: The Advent of "Paradox Breakers"

The clinical challenge posed by paradoxical MAPK activation has spurred the development of second-generation RAF inhibitors, often termed "paradox breakers" (e.g., PLX8394).[9][10][11][12] These inhibitors are designed to bind to BRAF in a manner that does not promote the transactivation of the dimerization partner.[10][12] They can effectively inhibit signaling in BRAF V600E mutant cells without causing paradoxical activation in BRAF wild-type cells, potentially offering a safer and more effective therapeutic strategy.[9][10][11][12]

Conclusion

The paradoxical activation of the MAPK pathway by vemurafenib is a fascinating example of the complex and sometimes counterintuitive nature of targeted cancer therapies. A thorough understanding of the underlying molecular mechanisms, driven by RAF dimerization and allosteric transactivation, is crucial for interpreting preclinical data and guiding clinical strategies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate this phenomenon and to evaluate the next generation of RAF inhibitors designed to circumvent this paradoxical effect.

References

- 1. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of mutant BRAF splice variant signaling by next generation, selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dichotomous Role of Vemurafenib: A Technical Guide to its Downstream Effects on MEK/ERK Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation prevalent in approximately 50% of metastatic melanomas.[1] Its development marked a significant milestone in targeted cancer therapy, leading to rapid tumor regression and improved survival rates in patients with BRAF V600E-mutant melanoma.[2][3][4] The primary mechanism of Vemurafenib involves the direct inhibition of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the BRAF-MEK-ERK cascade that drives uncontrolled cell proliferation.[5][6]

However, the interaction of Vemurafenib with the MAPK pathway is complex and context-dependent. While it effectively inhibits signaling in cancer cells harboring the BRAF V600E mutation, it can paradoxically activate the same pathway in cells with wild-type BRAF, particularly in the presence of upstream activators like mutated RAS.[2][7][8] This paradoxical activation has significant clinical implications, including the development of secondary cutaneous malignancies and contributing to mechanisms of acquired resistance.[8][9]

This technical guide provides an in-depth analysis of the downstream signaling effects of Vemurafenib on the MEK/ERK pathway. It details the canonical inhibitory mechanism, the paradoxical activation phenomenon, and the role of MEK/ERK signaling in acquired resistance. Furthermore, it presents quantitative data on pathway modulation, detailed experimental protocols for assessing MEK/ERK activity, and visual diagrams of the core signaling pathways and workflows.

Mechanism of Action: Inhibition of the MAPK Pathway in BRAF V600E-Mutant Cells

In normal cellular signaling, the MAPK pathway is initiated by extracellular growth factors binding to receptor tyrosine kinases (RTKs), which leads to the activation of the small G-protein RAS.[1] Activated RAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2.[1] MEK1/2 then dually phosphorylates and activates ERK1/2, the final kinase in the cascade.[10] Activated ERK translocates to the nucleus to phosphorylate a multitude of transcription factors, promoting cell proliferation, survival, and differentiation.[1]

The BRAF V600E mutation results in a constitutively active BRAF monomer that signals independently of upstream RAS activation, leading to sustained and potent activation of the downstream MEK/ERK pathway.[6][11] Vemurafenib is an ATP-competitive inhibitor that binds to the active conformation of the BRAF V600E kinase, blocking its activity and leading to the suppression of downstream signaling, G1 cell-cycle arrest, and apoptosis in melanoma cells.[1][12][13] Preclinical and clinical studies have consistently demonstrated that treatment with Vemurafenib leads to a marked reduction in phosphorylated ERK (pERK) levels in BRAF V600E-mutant tumors.[1][11]

Paradoxical Activation of MEK/ERK Signaling in BRAF Wild-Type Cells

A critical and counterintuitive effect of Vemurafenib is the paradoxical activation of the MAPK pathway in cells that do not harbor the BRAF V600 mutation but have upstream pathway activation, such as through RAS mutations.[2][7] This phenomenon is a class effect for type I RAF inhibitors.[7]

In BRAF wild-type cells, RAF proteins signal as dimers (homo- or heterodimers, e.g., BRAF/CRAF).[11][14] When Vemurafenib binds to one BRAF protomer within a dimer, it locks it in an active-like conformation. This, in turn, allosterically transactivates the unbound partner (e.g., CRAF), leading to a potent increase in downstream MEK and ERK phosphorylation.[8][11] This paradoxical activation explains the frequent development of cutaneous squamous cell carcinomas and keratoacanthomas, which often contain RAS mutations, in patients treated with Vemurafenib.[7][8]

Quantitative Analysis of MEK/ERK Phosphorylation

The dual effects of Vemurafenib are clearly demonstrated by quantitative measurements of MEK and ERK phosphorylation. In BRAF V600E-mutant cells, the drug potently suppresses pMEK and pERK levels. Conversely, in BRAF wild-type cells with activated RAS, Vemurafenib leads to a significant increase in ERK phosphorylation.

| Cell Context | Vemurafenib Effect on pERK | Quantitative Finding | Reference(s) |

| BRAF V600E-Mutant Melanoma | Inhibition | Treatment reduces activation of downstream signals and cellular proliferation. | [1] |

| BRAF WT / NRAS-Mutant Leukemia | Activation | pERK:tERK ratio increased from 0.98 to 1.25 in patient monocytes during Vemurafenib treatment. | [2] |

| BRAF WT / NRAS Q61R-Mutant Melanoma | Activation | Significantly increased phosphorylation of RAF, MEK, and ERK. | [15] |

| BRAF WT / HRAS G12V-Mutant Keratinocytes | Activation | pERK levels increased 6.86 ± 1.27 fold above DMSO control at peak. | [16] |

| BRAF WT / HRAS G12V-Mutant Keratinocytes | Activation (Time-Integrated) | Integrated ERK activation over 72 hours was 116.6 hr*pERK/tERK. | [16][17] |

Table 1: Summary of quantitative effects of Vemurafenib on ERK phosphorylation.

Role in Acquired Resistance: Reactivation of the MEK/ERK Pathway

Despite high initial response rates, most patients develop acquired resistance to Vemurafenib, typically within 6-9 months.[18] A predominant mechanism of this resistance is the reactivation of the MAPK pathway, which bypasses the drug's inhibitory effect on BRAF V600E.[14][19] Key mechanisms include:

-

Upstream Reactivation: Acquired mutations in NRAS or KRAS promote RAF dimerization and paradoxical activation, similar to the mechanism in primary BRAF wild-type cells.[19][20]

-

BRAF Alterations: Amplification of the BRAF V600E gene or expression of BRAF V600E splice variants that lack the RAS-binding domain can enhance dimerization and render the cells resistant to Vemurafenib.[14][19]

-

Downstream Mutations: Activating mutations in MEK1 (e.g., C121S) can reactivate ERK signaling independent of RAF activity.[19]

-

Bypass Tracks: Activation of parallel signaling pathways, such as the PI3K/AKT pathway, often through upregulation of receptor tyrosine kinases like IGFR1 or EGFR, can also confer resistance.[19][20][21]

The convergence of these resistance mechanisms on the reactivation of ERK signaling underscores the rationale for combination therapies, such as the co-administration of BRAF and MEK inhibitors, which has been shown to delay the onset of resistance and improve patient outcomes.[5][22]

Experimental Protocols

Assessing the phosphorylation status of MEK and ERK is fundamental to studying the effects of Vemurafenib. Western blotting and phosphoflow cytometry are the most common methods employed.

Protocol: Western Blotting for pMEK and pERK

This method provides a semi-quantitative analysis of protein phosphorylation levels in cell lysates.

-

Cell Culture and Treatment: Plate cells (e.g., A375 for BRAF-mutant, HaCaT-HRAS G12V for paradoxical activation studies) and allow them to adhere.[16][23] Starve cells of serum for several hours to reduce basal pathway activity before treating with Vemurafenib or DMSO vehicle control for the desired time (e.g., 15 minutes to 24 hours).[16][24]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[25]

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include: anti-phospho-MEK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total MEK, anti-total ERK, and a loading control (e.g., GAPDH or β-actin).[23][24]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[25]

-

-

Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.[25]

Protocol: Phosphoflow Cytometry for pERK

Phosphoflow allows for the quantitative measurement of phosphorylated proteins at the single-cell level, which is particularly useful for analyzing heterogeneous populations like peripheral blood mononuclear cells (PBMCs).[2]

-

Cell Stimulation and Treatment: Prepare a single-cell suspension (e.g., from patient PBMCs).[2] If required, stimulate cells with an agent like phorbol 12-myristate 13-acetate (PMA) to activate the MAPK pathway.[26] Treat cells with Vemurafenib or control.

-

Fixation: Immediately fix the cells with a formaldehyde-based buffer to crosslink proteins and lock in the phosphorylation state.

-

Permeabilization: Permeabilize the cells using ice-cold methanol. This step is crucial for allowing antibodies to access intracellular epitopes.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes an antibody against pERK and often an antibody for total ERK, along with cell surface markers (e.g., CD3, CD14) to identify specific cell populations.[2][7]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Acquire data for tens of thousands of cells per sample.

-

Data Analysis: Gate on the cell population of interest based on surface markers. Quantify the median fluorescence intensity (MFI) for pERK and total ERK. The ratio of pERK to total ERK MFI can be used as a robust measure of pathway activation.[2]

Conclusion

Vemurafenib's interaction with the MEK/ERK signaling pathway is a paradigm of the complexities of targeted cancer therapy. In its intended target, BRAF V600E-mutant melanoma, it is a potent inhibitor, shutting down a key driver of oncogenesis.[1][11] However, in BRAF wild-type cells, it can act as a powerful agonist, paradoxically hyperactivating the same pathway through RAF dimer transactivation.[7][8] This duality not only causes significant on-target toxicities but also illuminates a common route through which cancer cells develop resistance. Understanding these divergent downstream effects is critical for optimizing therapeutic strategies, developing next-generation "paradox-breaker" inhibitors, and designing rational combination therapies that can overcome resistance and improve patient outcomes.[22][27] The continued application of robust quantitative methods to measure MEK/ERK signaling will be essential in advancing these efforts.

References

- 1. ClinPGx [clinpgx.org]

- 2. Progression of RAS-Mutant Leukemia during RAF Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacylibrary.com [pharmacylibrary.com]

- 6. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. mdpi.com [mdpi.com]

- 16. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Imaging markers of response to combined BRAF and MEK inhibition in BRAF mutated vemurafenib-sensitive and resistant melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 21. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Vemurafenib in BRAF-Mutant Non-Melanoma Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the therapeutic landscape for melanoma. Vemurafenib (Zelboraf®), a potent and selective inhibitor of the BRAF V600 kinase, has demonstrated significant clinical activity in this setting.[1][2][3][4] However, BRAF V600 mutations are not exclusive to melanoma and are found in a variety of other solid tumors and hematologic malignancies, albeit at lower frequencies.[5][6][7] This has led to extensive investigation into the efficacy of vemurafenib in a "pan-cancer" context. This technical guide provides a comprehensive overview of the activity of vemurafenib in non-melanoma BRAF-mutant cancers, focusing on quantitative data from key clinical studies, detailed experimental protocols, and the underlying molecular pathways.

Mechanism of Action and the MAPK Signaling Pathway

The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[8][9][10] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[11] In normal cells, the pathway is tightly regulated. However, activating mutations in BRAF, most commonly at the V600 codon, lead to constitutive activation of the kinase, resulting in uncontrolled downstream signaling and oncogenic cell growth.[8][12]

Vemurafenib is a small-molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E kinase.[8][12][13] This inhibition blocks the aberrant signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells harboring the BRAF V600 mutation.[8]

Clinical Activity of Vemurafenib in Non-Melanoma Cancers

The efficacy of vemurafenib in non-melanoma cancers has been investigated in several "basket" trials, which enroll patients based on the presence of a specific molecular alteration (BRAF V600 mutation) regardless of the tumor's tissue of origin.[5][6][14][15][16][17] These studies have revealed a heterogeneous response to vemurafenib monotherapy across different cancer types.

Quantitative Summary of Clinical Efficacy

The following tables summarize the quantitative data from key clinical studies of vemurafenib in various non-melanoma BRAF V600-mutant cancers.

Table 1: Efficacy of Vemurafenib Monotherapy in Various Non-Melanoma Cancers

| Cancer Type | Study | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Non-Small Cell Lung Cancer (NSCLC) | Hyman et al. (VE-BASKET)[15][17] | 19 | 42% (95% CI, 20-67) | 7.3 months (95% CI, 3.5-10.8) | Not Reached |

| Mazieres et al. (AcSé)[18] | 101 | 44.9% (95% CI, 35.2-54.8) | 5.2 months (95% CI, 3.8-6.8) | 10.0 months (95% CI, 6.8-15.7) | |

| Subbiah et al. (Expanded Cohort)[19] | 62 | 37% | 6.5 months | 15.4 months | |

| Erdheim-Chester Disease (ECD) & Langerhans Cell Histiocytosis (LCH) | Hyman et al. (VE-BASKET)[15][17] | 14 | 43% (95% CI, 18-71) | Not Reached | Not Reached |

| Diamond et al. (VE-BASKET Expanded)[20] | 26 | 61.5% (95% CI, 40.6-79.8) | Not Reached | Not Reached | |

| Colorectal Cancer (CRC) | Hyman et al. (VE-BASKET)[15] | 10 | 0% | 1.8 months | 4.5 months |

| Kopetz et al. (Phase II)[21] | 21 | 5% | 2.1 months | 6.6 months | |

| Anaplastic Thyroid Cancer (ATC) | Hyman et al. (VE-BASKET)[16] | 7 | 29% (2/7 patients) | - | - |

| Cholangiocarcinoma | Hyman et al. (VE-BASKET)[14] | Anecdotal responses reported | - | - | - |

| Hairy Cell Leukemia (HCL) | Tiacci et al. (Relapsed/Refractory)[22] | 30 (with Rituximab) | 87% Complete Remission | 34 months (median follow-up) | - |

| Kreitman et al. (Untreated)[23] | 30 (with Obinutuzumab) | 90% Complete Remission | 34.9 months (median follow-up) | - |

Table 2: Pan-Cancer Efficacy of Vemurafenib in a "Basket" Study

| Study | Number of Patients (Cancer Types) | Overall Response Rate (ORR) | Median Duration of Response |

| Subbiah et al.[5][6] | 172 (26) | 33% | 13 months |

It is evident that while some cancers, such as non-small cell lung cancer and certain histiocytoses, show promising response rates to vemurafenib monotherapy, others, most notably colorectal cancer, demonstrate intrinsic resistance.[14][15][21] This highlights the critical role of tumor context in determining the efficacy of targeted therapies. In colorectal cancer, for instance, feedback activation of the epidermal growth factor receptor (EGFR) pathway is a key mechanism of resistance to BRAF inhibition alone.[13][15] This has led to clinical trials exploring combinations of vemurafenib with EGFR inhibitors like cetuximab, which have shown improved activity.[13][14][15]

Experimental Protocols

The following sections detail the typical methodologies employed in clinical trials evaluating vemurafenib in non-melanoma cancers.

Patient Selection and BRAF V600 Mutation Analysis

-

Inclusion Criteria: Patients are typically required to have a histologically confirmed diagnosis of a non-melanoma malignancy that has progressed on standard therapies. A key inclusion criterion is the presence of a BRAF V600 mutation in the tumor tissue, as determined by a validated molecular diagnostic test.[24][25][26]

-

BRAF Mutation Testing: Tumor samples (formalin-fixed, paraffin-embedded tissue) are analyzed for BRAF V600 mutations using techniques such as polymerase chain reaction (PCR)-based assays (e.g., cobas® 4800 BRAF V600 Mutation Test) or next-generation sequencing (NGS).[24]

Dosing and Administration

-

Standard Dosing: The standard approved dose of vemurafenib is 960 mg administered orally twice daily, approximately 12 hours apart.[2][21][27][28]

-

Dose Modifications: Dose reductions are often necessary to manage adverse events.[24] Common toxicities include arthralgia, rash, fatigue, and photosensitivity.[27][29][30]

Assessment of Response

-

Tumor Response Evaluation: Tumor responses are typically assessed every 8 weeks using imaging techniques such as computed tomography (CT) or magnetic resonance imaging (MRI). The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for evaluating changes in tumor size.[18][27]

-

Metabolic Response: In certain diseases like Erdheim-Chester disease, metabolic response is evaluated using 18F-fluorodeoxyglucose positron emission tomography (FDG-PET).[20]

Patient Stratification and Future Directions

The varied response to vemurafenib across different tumor types underscores the importance of patient stratification beyond the presence of a BRAF V600 mutation alone.

Future research will likely focus on:

-

Combination Therapies: Identifying and validating effective combination strategies to overcome primary and acquired resistance to vemurafenib. This includes combining BRAF inhibitors with MEK inhibitors or inhibitors of other signaling pathways.[9][31]

-

Biomarker Discovery: Identifying predictive biomarkers beyond BRAF V600 mutations to better select patients who are most likely to benefit from vemurafenib.

-

Understanding Resistance Mechanisms: Further elucidating the molecular mechanisms of resistance to BRAF inhibition in different tumor contexts to develop novel therapeutic approaches.[1][8][32]

Conclusion

Vemurafenib has demonstrated significant clinical activity in a range of non-melanoma cancers harboring BRAF V600 mutations. While response rates vary depending on the tumor histology, the success of vemurafenib in cancers such as NSCLC and Erdheim-Chester disease has established a proof-of-concept for a histology-independent, biomarker-driven approach to cancer therapy.[5][6] Ongoing research into combination therapies and mechanisms of resistance will be crucial to expanding the benefit of BRAF-targeted therapies to a broader patient population.

References

- 1. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRAF mutant non-small cell lung cancer and treatment with BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PAN-CANCER EFFICACY OF VEMURAFENIB IN BRAFV600-MUTANT NON-MELANOMA CANCERS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 9. pharmacylibrary.com [pharmacylibrary.com]

- 10. ClinPGx [clinpgx.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Unusually long-term responses to vemurafenib in BRAF V600E mutated colon and thyroid cancers followed by the development of rare RAS activating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vemurafenib in Multiple Nonmelanom ... | Article | H1 Connect [archive.connect.h1.co]

- 17. Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vemurafenib in non-small-cell lung cancer patients with BRAFV600 and BRAFnonV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Vemurafenib for BRAF V600-Mutant Erdheim-Chester Disease and Langerhans Cell Histiocytosis: Analysis of Data From the Histology-Independent, Phase 2, Open-label VE-BASKET Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase II Pilot Study of Vemurafenib in Patients With Metastatic BRAF-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vemurafenib and Rituximab for Hairy Cell Leukemia - NCI [cancer.gov]

- 23. Vemurafenib and Obinutuzumab as Frontline Therapy for Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Low-dose Vemurafenib Monotherapy in BRAFV600E-mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Phase 2 Study of BRAF Inhibitor, Vemurafenib, in Patients with Relapsed or Refractory Hairy Cell Leukemia | Dana-Farber Cancer Institute [dana-farber.org]

- 26. mskcc.org [mskcc.org]

- 27. fda.gov [fda.gov]

- 28. Vemurafenib in Erdheim-Chester Disease - The ASCO Post [ascopost.com]

- 29. Zelboraf (Vemurafenib) for Lung Cancer | MyLungCancerTeam [mylungcancerteam.com]

- 30. cancernetwork.com [cancernetwork.com]

- 31. asco.org [asco.org]

- 32. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Vemurafenib-Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vemurafenib (PLX4032), a potent inhibitor of the BRAF serine-threonine kinase, has revolutionized the treatment of patients with BRAF V600E-mutated metastatic melanoma.[1][2] Its primary mechanism of action involves the targeted inhibition of the constitutively active BRAF V600E mutant protein, leading to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway and subsequent induction of apoptosis.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which vemurafenib induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action: Inhibition of the MAPK Pathway and Induction of Intrinsic Apoptosis

The BRAF V600E mutation results in constitutive activation of the BRAF kinase, leading to persistent downstream signaling through the MAPK/ERK pathway, which promotes cell proliferation and survival.[3][5] Vemurafenib acts as a competitive inhibitor of ATP binding to the BRAF V600E kinase, effectively blocking its activity.[6][7] This inhibition leads to a cascade of events culminating in programmed cell death.

The primary consequence of BRAF V600E inhibition by vemurafenib is the suppression of the downstream MAPK pathway, characterized by reduced phosphorylation of MEK and ERK.[8] This signaling blockade induces a G1 cell cycle arrest and triggers the intrinsic mitochondrial pathway of apoptosis.[7][8]

A key event in vemurafenib-induced apoptosis is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP).[9][10] Vemurafenib treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, while simultaneously upregulating the expression of pro-apoptotic BH3-only proteins, including Bim, PUMA, and Noxa.[8][11] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members results in the activation of Bax and Bak, leading to MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade.[9] Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of vemurafenib-induced apoptosis.[8][12]

The Role of Endoplasmic Reticulum (ER) Stress

In addition to the direct inhibition of the MAPK pathway, vemurafenib has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress response.[13][14] Treatment with vemurafenib leads to an increase in cytosolic calcium levels, a known trigger of ER stress.[14] This is followed by the upregulation of key ER stress markers, including the activating transcription factor 4 (ATF4), the spliced form of X-box binding protein 1 (XBP1), and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[8][13] The activation of the ER stress pathway contributes to apoptosis, in part, through the ATF4-mediated upregulation of the pro-apoptotic protein Noxa.[13]

Quantitative Data on Vemurafenib-Induced Apoptosis

The efficacy of vemurafenib in inducing apoptosis is demonstrated by a wealth of preclinical data. The following tables summarize key quantitative findings from various studies.

| Cell Line | BRAF Mutation | Vemurafenib IC50 (µM) | Reference |

| A375 | V600E | 0.05 ± 0.01 | [1] |

| A375 (Resistant) | V600E | 5 ± 0.1 | [1] |

| WM793B | V600E | Not specified, but sensitive | [15] |

| SK-MEL-19 | V600E | Not specified, but sensitive | [8] |

| 451LU | V600E | Not specified, but sensitive | [8] |

| MV3 | NRAS mutant | Not specified, but resistant | [8] |

| FRO | V600E | 32.13 (24h), 17.61 (48h) | [16] |

Table 1: IC50 Values of Vemurafenib in Melanoma Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific activity of vemurafenib against BRAF V600E-mutated cell lines, with significantly higher concentrations required to inhibit the growth of resistant or non-mutated cells.

| Cell Line | Treatment | Apoptosis Rate (% of cells) | Method | Reference |

| BRAF-mutated (general) | Vemurafenib | 5-7 fold increase in subG1 fraction | Propidium Iodide Staining | [8] |

| SKMEL19-Vem-S | Vemurafenib | ~15% (subG1) | Propidium Iodide Staining | [8] |

| SKMEL19-Vem-R | Vemurafenib | <5% (subG1) | Propidium Iodide Staining | [8] |

| A-375 | 30 µM Vemurafenib (48h) | 36% | Cell Cycle Analysis | [17] |

| Mel-HO | 30 µM Vemurafenib (48h) | 14% | Cell Cycle Analysis | [17] |

| A-375 | 3 µM Vemurafenib (48h) | 12% | Cell Cycle Analysis | [18] |

| A-375 | 10 µM Vemurafenib (48h) | 18% | Cell Cycle Analysis | [18] |

| A-375 | 30 µM Vemurafenib (48h) | 49% | Cell Cycle Analysis | [18] |

| Mel-HO | 30 µM Vemurafenib + 50 µM TRAM-34 (48h) | 62% | Cell Cycle Analysis | [18] |

| Mel-2a (Vemurafenib-resistant) | 30 µM Vemurafenib + 50 µM TRAM-34 (48h) | 40 ± 2% | Cell Cycle Analysis | [18] |

Table 2: Quantification of Apoptosis Rates. These data illustrate the significant induction of apoptosis by vemurafenib in sensitive cell lines, as measured by the percentage of cells in the sub-G1 phase of the cell cycle, a marker of apoptotic DNA fragmentation. Combination therapies can enhance this effect, even in resistant cells.

| Protein | Cell Line | Fold Change in Expression | Reference |

| p8 | SKMEL19 | ~100-fold increase | [8] |

| Puma | MeWo | 4.5-fold increase (with SCH772984) | [17] |

| Puma | A-375 | 2.6-fold increase (with SCH772984) | [17] |

| Noxa | MeWo | 6.6-fold increase (with combination treatment) | [17] |

| Noxa | A-375 | 11-fold increase (with combination treatment) | [17] |

Table 3: Fold Change in Pro-Apoptotic Protein Expression. Vemurafenib treatment, particularly in combination with other agents, leads to a significant upregulation of key pro-apoptotic proteins, driving the cell towards apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in vemurafenib-induced apoptosis, the following diagrams have been generated using the DOT language.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. tandfonline.com [tandfonline.com]

- 4. bosterbio.com [bosterbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ulab360.com [ulab360.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance [mdpi.com]

- 13. Mechanisms of vemurafenib-induced anti-tumor effects in ATC FRO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins [mdpi.com]

- 15. Critical role of reactive oxygen species (ROS) for synergistic enhancement of apoptosis by vemurafenib and the potassium channel inhibitor TRAM-34 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Analysis of cell apoptosis by TUNEL assay [bio-protocol.org]

- 18. info.gbiosciences.com [info.gbiosciences.com]

Vemurafenib in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of vemurafenib, a potent and selective inhibitor of the BRAF V600E kinase. Understanding these properties is crucial for interpreting preclinical efficacy and toxicity data, guiding clinical trial design, and developing next-generation targeted therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and experimental processes.

Mechanism of Action and the MAPK Signaling Pathway

Vemurafenib is a small molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E protein.[1][2] The BRAF protein is a serine-threonine kinase that plays a central role in the mitogen-activated protein kinase (MAPK) signaling cascade (also known as the RAS-RAF-MEK-ERK pathway).[3][4] In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus to control cell proliferation, differentiation, and survival.[4][5]

The V600E mutation results in a constitutively active BRAF kinase, leading to persistent downstream signaling, uncontrolled cell proliferation, and tumor growth.[6][7] Vemurafenib inhibits this aberrant activity, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[6][7][8]

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of vemurafenib have been extensively characterized in both in vitro and in vivo preclinical models, demonstrating potent and selective activity against BRAF V600E-mutant cancers.

In Vitro Activity

Vemurafenib demonstrates potent inhibition of cell proliferation in cancer cell lines harboring the BRAF V600E mutation, with significantly lower activity against BRAF wild-type cells.[2] This is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Antiproliferative Activity of Vemurafenib in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| HT29 | Colorectal Cancer | V600E | 0.025 - 0.35 | [9] |

| Colo205 | Colorectal Cancer | V600E | 0.025 - 0.35 | [9] |

| RKO | Colorectal Cancer | V600E | >10 (Resistant) | [9] |

| SW1417 | Colorectal Cancer | V600E | >10 (Resistant) | [9] |

| A375 | Melanoma | V600E | 0.01 - 0.031 | [10][11] |

| SK-Mel-28 | Melanoma | V600E | ~0.2 | [11] |

| Colo829 | Melanoma | V600E | 0.031 | [10] |

| SA-4 | Liposarcoma | V600E | ~2.5 - 5.0 | [8] |

| SW872 | Liposarcoma | V600E | >5.0 |[8] |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: Cell Proliferation (MTS/MTT) Assay

-

Cell Plating : Cancer cells are seeded into 96-well microtiter plates at a density of 1,000 to 5,000 cells per well and incubated for 24 hours to allow for attachment.[11]

-

Drug Treatment : A serial dilution of vemurafenib is prepared. The cells are then treated with varying concentrations of the drug (e.g., 0.01 µM to 30 µM) and incubated for a specified period, typically 72 to 96 hours.[8][9]

-

Reagent Addition : An MTS or MTT reagent is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.

-

Incubation & Measurement : After a 1-4 hour incubation, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis : The absorbance values are normalized to untreated control cells to determine the percentage of proliferation inhibition. The IC50 value is calculated by fitting the data to a dose-response curve.[12]

Experimental Protocol: Western Blotting for MAPK Pathway Inhibition

-

Cell Treatment : Cells are grown in culture and treated with vemurafenib (e.g., 5 µM) or a vehicle control for a defined period (e.g., 2-3 hours).[8][9][12]

-

Protein Extraction : Cells are lysed to extract total cellular proteins. Protein concentration is quantified using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis : Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by size.

-

Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, and total ERK. A loading control antibody (e.g., α-Tubulin or GAPDH) is also used to ensure equal protein loading.[8][9]

-

Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the protein levels. A reduction in the p-ERK/total ERK ratio demonstrates target engagement and pathway inhibition.[8]

In Vivo Activity

In preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice, vemurafenib demonstrates dose-dependent tumor growth inhibition and regression.[3][9]

Table 2: In Vivo Antitumor Efficacy of Vemurafenib in Xenograft Models

| Model (Cell Line) | Cancer Type | Animal Model | Dosing Regimen (Oral) | Outcome | Reference |

|---|---|---|---|---|---|

| HT29 | Colorectal Cancer | Nude Mice | 25, 50, 75, 100 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [9] |

| Colo205 | Colorectal Cancer | Athymic Mice | 60 mg/kg, twice daily for 14 days | Effective tumor growth inhibition | [11] |

| A375 | Melanoma | Nude Mice | 12.5 - 75 mg/kg | Significant tumor growth inhibition and regression |[11] |

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of vemurafenib and to establish the exposure levels required for efficacy.

Table 3: Pharmacokinetic Parameters of Vemurafenib in Preclinical Species

| Species | Dose | Route | Key PK Parameters | Reference |

|---|---|---|---|---|

| Rat | Up to 1,000 mg/kg/day | Oral | Effective exposure tested up to 2,600 µmol/L with no significant toxicity | [10] |

| Dog | 37.5 mg/kg, twice daily (MTD) | Oral | Partial remission observed in 38% of dogs with BRAF-mutated urothelial carcinoma | [13] |

| Dog | Not specified | Oral | Effective exposure tested up to 820 µmol/L with no significant toxicity |[10] |

Note: Detailed PK parameters like Cmax, AUC, and half-life in standard preclinical models (e.g., mice) are not consistently reported in the public literature but are crucial internal data for drug development programs.

Experimental Protocol: Preclinical Pharmacokinetic Study

-

Animal Model : Studies are typically conducted in mice, rats, or dogs.

-

Drug Administration : A defined dose of vemurafenib is administered, usually orally via gavage, reflecting the clinical route of administration.

-

Blood Sampling : Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable vessel (e.g., tail vein in mice).

-

Plasma Preparation : Blood is processed (centrifuged) to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis : The concentration of vemurafenib in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

PK Parameter Calculation : The resulting plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, a measure of total drug exposure), and elimination half-life (t½) using non-compartmental analysis.[14]

PK/PD Relationship and Resistance

The integration of PK and PD data is critical to establish a relationship between drug exposure and the desired therapeutic effect.

-

Exposure-Response : Preclinical studies have established a target exposure threshold required for tumor regression. For an early formulation of vemurafenib, an exposure of approximately 300 µM•hour was associated with tumor regression in xenograft models.[15] This PK/PD understanding was critical when an initial crystalline formulation failed to achieve the required plasma levels in early clinical trials, prompting reformulation into a more bioavailable microprecipitated powder.[10][15]

-

Target Inhibition : The pharmacodynamic effect of vemurafenib is the inhibition of p-ERK. The degree and duration of p-ERK suppression in tumors directly correlate with the antitumor activity. In sarcoma cell lines, treatment with 5 µM vemurafenib strongly reduced p-ERK levels within 3 hours, an effect that was sustained at 72 hours in most responsive lines.[8]

Mechanisms of Resistance

Preclinical models have been instrumental in identifying mechanisms of acquired resistance to vemurafenib. These often involve reactivation of the MAPK pathway or activation of parallel survival pathways.[16] Key mechanisms observed include:

-

Mutations in NRAS or MEK1 that reactivate the pathway downstream of BRAF.[18]

-

Upregulation of receptor tyrosine kinases (e.g., PDGFRB, EGFR) that activate bypass signaling pathways like PI3K/AKT.[7][19]

-

Secretion of growth factors like hepatocyte growth factor (HGF) by stromal cells in the tumor microenvironment.[7]

These findings from preclinical models have provided the rationale for combination therapies aimed at overcoming or delaying the onset of resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vemurafenib - Wikipedia [en.wikipedia.org]

- 8. Preclinical Evaluation of Vemurafenib as Therapy for BRAFV600E Mutated Sarcomas [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Vemurafenib | RG7204 | B-RAF inhibitor | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Phase I/II Trial of Vemurafenib in Dogs with Naturally Occurring, BRAF-mutated Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evolving Acquired Vemurafenib Resistance in a BRAF V600E Mutant Melanoma PDTX Model to Reveal New Potential Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 19. Inhibition of epidermal growth factor receptor improves antitumor efficacy of vemurafenib in BRAF-mutant human melanoma in preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond BRAF V600E: An In-depth Technical Guide to the Off-Target Landscape of Vemurafenib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vemurafenib, a potent and selective inhibitor of the BRAF V600E kinase, has revolutionized the treatment of metastatic melanoma. However, its clinical utility is often challenged by the emergence of resistance and a spectrum of off-target effects. This technical guide provides a comprehensive overview of the known molecular targets of vemurafenib beyond BRAF V600E. We delve into the paradoxical activation of the MAPK pathway, the inhibition of other kinases, and the induction of ferroptosis, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. Understanding this complex polypharmacology is crucial for optimizing therapeutic strategies, managing adverse events, and guiding the development of next-generation RAF inhibitors.

Introduction

Vemurafenib is a small-molecule inhibitor designed to target the ATP-binding domain of the constitutively active BRAF V600E mutant protein, a key driver in approximately 50% of melanomas.[1][2][3] While its clinical efficacy is well-documented, the development of resistance and a unique profile of adverse effects, such as the emergence of cutaneous squamous cell carcinomas, highlight the importance of its off-target activities.[4][5][6] This guide synthesizes the current knowledge of vemurafenib's interactions with targets other than BRAF V600E, providing a technical resource for researchers and clinicians.

Kinase Inhibition Profile of Vemurafenib

Vemurafenib's activity is not strictly limited to BRAF V600E. In vitro and cell-based assays have revealed its inhibitory potential against a range of other kinases, often at concentrations achievable in patients.[7][8]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of vemurafenib against various kinases as reported in the literature.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| BRAF V600E | 31 | Cell-free | [9][10] |

| CRAF (RAF1) | 48 | Cell-free | [7][10] |

| Wild-Type BRAF | 100 | Cell-free | [2] |

| SRMS | 18-48 | Cell-free | [7][8] |

| ACK1 | 18-48 | Cell-free | [7][8] |

| LCK | low μM range | Cell-free | [7][8] |

| YES1 | low μM range | Cell-free | [7][8] |

| SRC | low μM range | Cell-free | [7][8] |

| CSK | low μM range | Cell-free | [7][8] |

| MAP2K5 | - | In vitro | [11] |

| ZAK | - | In vitro | [5][6] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Kinase Inhibition Assays

Cell-Free Kinase Assay (General Protocol):

-

Reagents: Recombinant purified kinase, kinase-specific substrate (e.g., a peptide with a phosphorylation site), ATP, vemurafenib (at various concentrations), kinase buffer (containing MgCl2, DTT, and a buffering agent like HEPES), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

The kinase, substrate, and vemurafenib are pre-incubated in the kinase buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro ATP Binding Affinity Assay:

-

Methodology: A targeted quantitative proteomics approach using multiple-reaction monitoring (MRM) can be employed to assess changes in ATP binding affinities of kinases in cell lysates.

-

Procedure:

-

Cultured cells (e.g., human melanoma cells) are treated with vemurafenib.

-

Cells are lysed, and endogenous nucleotides are removed.

-

The lysate is labeled with a desthiobiotin-conjugated ATP-affinity probe.

-

Proteins are digested with trypsin.

-

Desthiobiotin-labeled peptides are purified and analyzed by mass spectrometry to quantify the ATP-binding capacity of various kinases. A decrease in the signal for a particular kinase-derived peptide indicates compromised ATP binding.[11]

-

Paradoxical Activation of the MAPK Pathway

A well-documented off-target effect of vemurafenib is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream activation signal, such as a RAS mutation.[4][12][13][14][15] This phenomenon is believed to underlie the development of secondary malignancies like cutaneous squamous cell carcinomas.[4]

Mechanism of Paradoxical Activation

In BRAF wild-type cells, vemurafenib binding to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to increased downstream signaling through MEK and ERK.[9] This is particularly relevant in the context of RAS mutations, which promote RAF dimerization.

References

- 1. Evolving Acquired Vemurafenib Resistance in a BRAF V600E Mutant Melanoma PDTX Model to Reveal New Potential Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vemurafenib and BRAF inhibition: a new class of treatment for metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]

- 6. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]

- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Vitro Efficacy of Vemurafenib on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E kinase, a key driver in a significant subset of malignant melanomas. This technical guide provides an in-depth analysis of in-vitro studies investigating the effect of Vemurafenib on cell proliferation. We consolidate key quantitative data from multiple studies, present detailed experimental protocols for assessing cell viability, and visualize the underlying molecular pathways and experimental workflows. This document serves as a comprehensive resource for researchers in oncology and drug development, offering a foundational understanding of Vemurafenib's mechanism of action and the methodologies used to evaluate its pre-clinical efficacy.

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, revolutionized the therapeutic landscape for metastatic melanoma.[1] This mutation leads to constitutive activation of the BRAF kinase, perpetually driving the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[1][2] Vemurafenib was specifically designed to target this mutated BRAF V600E kinase.[1] In-vitro cell-based assays are fundamental to characterizing the anti-proliferative effects of targeted therapies like Vemurafenib. This guide focuses on the core in-vitro methodologies and data related to Vemurafenib's impact on cell proliferation.

Mechanism of Action: The MAPK Signaling Pathway

Vemurafenib exerts its anti-proliferative effects by inhibiting the constitutively active BRAF V600E kinase, which in turn blocks downstream signaling through the MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway).[2][3][4] This inhibition ultimately leads to cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[4]

In BRAF wild-type cells, the MAPK pathway is typically activated by extracellular growth factors binding to receptor tyrosine kinases. This triggers a signaling cascade that activates RAS, which then recruits and activates RAF kinases (ARAF, BRAF, CRAF). Activated RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[4]

In BRAF V600E mutant cells, the BRAF kinase is constitutively active, leading to constant downstream signaling irrespective of upstream signals from RAS.[2] Vemurafenib specifically binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity and consequently suppressing the entire downstream cascade.[1]

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Vemurafenib.

Quantitative Analysis of Vemurafenib's Anti-Proliferative Effects

The efficacy of Vemurafenib is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for Vemurafenib vary across different cancer cell lines, primarily depending on their BRAF mutation status.

Table 1: In-Vitro IC50 Values of Vemurafenib in Various Cell Lines

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |

| Highly Sensitive | ||||

| M229 | Melanoma | V600E | 0.5 | [5] |

| A375 | Melanoma | V600E | Varies, sensitive | [6] |

| Colo829 | Melanoma | V600E | Varies, sensitive | [6] |

| MALME-3M | Melanoma | V600E | Varies, sensitive | [6] |

| Moderately Sensitive/Resistant | ||||

| SM1 | Melanoma | V600E | 14 | [5] |

| M233 | Melanoma | V600E | 15 | [5] |

| RKO | Colorectal Cancer | V600E | 4.57 | [7] |

| Insensitive (BRAF Wild-Type) | ||||

| M202 | Melanoma | Wild-Type | > 200 | [5] |

| M207 | Melanoma | Wild-Type | > 200 | [5] |

| HCT116 | Colorectal Cancer | Wild-Type (KRAS G13D) | > 10 | [7] |

Note: Specific IC50 values for A375, Colo829, and MALME-3M are not consistently reported as single values across studies but are generally shown to be in the sensitive nanomolar to low micromolar range.

Experimental Protocols for Assessing Cell Proliferation

A variety of in-vitro assays are employed to measure the effect of Vemurafenib on cell proliferation. The MTT assay is one of the most common colorimetric assays used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8][9] The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance of the solution.[8]

Detailed Protocol:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of Vemurafenib in the appropriate cell culture medium. A 1:10 dilution series is suitable for initial experiments to determine a wide range of concentrations.[10]

-

Carefully remove the existing medium from the wells and add the medium containing the different concentrations of Vemurafenib. Include vehicle control (e.g., DMSO) wells.[6]

-

Incubate the cells with the drug for a specified period, typically 72 hours, though this can be varied.[5][10]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8]

-

Add 100-150 µL of a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the crystals.[8][11]

-

Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each Vemurafenib concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

Figure 2: General experimental workflow for an MTT cell proliferation assay.

Other Relevant Assays

While the MTT assay is widely used, other methods can provide complementary information on cell proliferation and viability:

-

BrdU (Bromodeoxyuridine) Assay: This assay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells. It is a direct measure of cell division.

-

Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. It provides insight into the cytotoxic versus cytostatic effects of a drug.

-

Trypan Blue Exclusion Assay: This simple method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells do not.

Mechanisms of Resistance

Despite the initial efficacy of Vemurafenib, most patients eventually develop resistance.[12] In-vitro studies have been crucial in elucidating the underlying mechanisms, which often involve reactivation of the MAPK pathway or activation of parallel survival pathways.[13] Common mechanisms of acquired resistance observed in cell line models include:

-

Upregulation of upstream signaling: Increased levels of RAS-GTP can reactivate the MAPK pathway.[13]

-

Mutations in downstream effectors: Activating mutations in MEK1 can bypass BRAF inhibition.[12]

-